Tetrahydrofurfuryl propionate

Flavor Volatility Formulation Stability Thermal Processing

THFP outperforms acetate/butyrate analogs in heat stability (bp 207°C), retaining target 20 ppm flavor in baked goods and candy. Its chocolate, apricot, and tropical notes suit cocoa confections, rum beverages, and exotic cordials at FEMA-guided use levels (2–20 ppm). Procure with confidence: certified FEMA GRAS 3058 and 21 CFR 172.515 compliance, supplied in glass or tin-lined containers to preserve sensory integrity. Request a quotation for high-purity tetrahydrofurfuryl propionate today.

Molecular Formula C8H13O4-
Molecular Weight 158.19 g/mol
CAS No. 637-65-0
Cat. No. B1682767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfuryl propionate
CAS637-65-0
SynonymsTetrahydrofurfuryl propionate;  AI3-15415;  AI3 15415;  AI315415
Molecular FormulaC8H13O4-
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCC(=O)OCC1CCCO1
InChIInChI=1S/C8H14O3/c1-2-8(9)11-6-7-4-3-5-10-7/h7H,2-6H2,1H3
InChIKeySTDNIHBPMIGZNU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofurfuryl Propionate (CAS 637-65-0): Procurement-Grade Overview and Baseline Specifications


Tetrahydrofurfuryl propionate (THFP, CAS 637-65-0) is a synthetic flavoring agent belonging to the oxolane ester class, characterized by a saturated tetrahydrofuran ring esterified with propionic acid . As a colorless to pale yellow liquid with a sweet, caramellic, fruity odor and chocolate-like, apricot flavor notes, THFP is widely utilized in the food and beverage industry to impart complex flavor profiles . It is regulated as FEMA GRAS 3058 and is listed under 21 CFR 172.515 in the USA, with a JECFA safety evaluation (JECFA No. 1445) completed in 2004 [1].

Tetrahydrofurfuryl Propionate: Why In-Class Esters Cannot Be Substituted Without Quantified Performance Shift


Despite belonging to the broader class of tetrahydrofurfuryl esters, direct substitution of tetrahydrofurfuryl propionate with its acetate, butyrate, or unsaturated furfuryl analogs often results in altered volatility profiles, divergent flavor impact at typical use concentrations, and potential changes in formulation stability [1]. As demonstrated in the comparative data below, small structural variations lead to measurable differences in boiling point, sensory threshold characteristics, and regulatory use-level guidelines . These quantitative distinctions directly affect manufacturing consistency, consumer sensory experience, and compliance with established flavor house specifications [2].

Tetrahydrofurfuryl Propionate: Quantified Differentiation Evidence vs. Closest Analogs


Boiling Point Elevation of ~12–13°C Over Tetrahydrofurfuryl Acetate

Tetrahydrofurfuryl propionate exhibits a boiling point of 207°C at atmospheric pressure . This is 12–13°C higher than its closest homolog, tetrahydrofurfuryl acetate, which has a reported boiling point of 194–195°C [1]. The elevated boiling point indicates lower volatility under equivalent conditions, which directly influences aroma release kinetics and retention during thermal food processing or in heated fragrance applications [2].

Flavor Volatility Formulation Stability Thermal Processing

Regulatory Use-Level Differentiation: 2 ppm in Beverages/Ice Cream and 20 ppm in Baked Goods/Candy

Regulatory and industry guidance specifies distinct use concentrations for tetrahydrofurfuryl propionate: 2 ppm for beverages and ice cream, and 20 ppm for candy and baked goods . In contrast, tetrahydrofurfuryl acetate has an intermediate use level of 8 ppm for ice cream [1]. These defined application concentrations serve as a procurement and formulation benchmark, ensuring reproducibility and compliance with FEMA GRAS 3058 and JECFA 1445 safety assessments [2].

Food Flavoring Regulatory Compliance Application Dosage

Sensory Threshold and Profile at 500 ppm: Oily, Musty, Tropical, Rum-like Character

At a test concentration of 500 ppm, tetrahydrofurfuryl propionate exhibits a distinct sensory profile described as oily, musty, tropical, ethereal, rummy, with a fruity nuance . This contrasts with tetrahydrofurfuryl acetate, which at 10 ppm yields a sweet, brown, slightly solvent-like taste [1]. The propionate's pronounced tropical and rummy character provides a unique flavor signature that cannot be replicated by the acetate homolog, which trends toward honey, maple, and bread-like notes [2].

Sensory Science Flavor Profile Quality Control

Storage and Container Material Specificity: Requirement for Glass or Tin-Lined Vessels

Technical datasheets consistently specify that tetrahydrofurfuryl propionate should be stored in glass or tin-lined containers to maintain stability . While many simple esters are stable in standard stainless steel or plastic containers, this explicit storage requirement suggests a specific interaction potential with certain materials that could affect long-term purity or organoleptic properties . This is a practical procurement and handling consideration not universally required across all tetrahydrofurfuryl esters .

Stability Storage Supply Chain Integrity

Tetrahydrofurfuryl Propionate: Procurement-Optimized Application Scenarios Based on Quantitative Evidence


Precision Flavoring in Thermally Processed Foods (Baked Goods and Confectionery)

Given its boiling point of 207°C—12–13°C higher than tetrahydrofurfuryl acetate—THFP is preferentially selected for applications involving sustained heat exposure [1]. In baked goods and candy manufactured at elevated temperatures, the reduced volatility ensures that the target flavor concentration (20 ppm) is retained throughout the process, minimizing flavor loss and maintaining sensory consistency .

Tropical and Rum-Flavored Beverage Systems at 2 ppm

The documented sensory profile at 500 ppm reveals oily, musty, tropical, ethereal, and rummy notes . This specific flavor signature makes THFP the appropriate choice for formulating tropical fruit punches, rum-based non-alcoholic beverages, and exotic cordials. The regulatory use level of 2 ppm for beverages and ice cream provides a precise dosing target for product developers seeking to achieve this flavor profile while maintaining compliance with FEMA GRAS 3058 [2].

Chocolate and Apricot Flavor Enhancement

THFP is characterized by a sweet, caramellic, fruity odor with chocolate and apricot-like flavor nuances . This profile directly supports its use as a flavor modifier in chocolate confections, cocoa-based beverages, and apricot-flavored dairy desserts. The quantified use level of 20 ppm in candy and baked goods provides a reproducible benchmark for achieving the desired organoleptic impact [3].

Flavor R&D and Quality Control Standardization

For flavor houses and analytical laboratories, the requirement for storage in glass or tin-lined containers is a critical quality parameter . Procuring THFP with documented compliance to this storage specification ensures that the material's sensory and chemical integrity is preserved from manufacturing through to final application, supporting reproducible analytical results and consistent flavor creation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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